"1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride" chemical properties
"1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride" chemical properties
An In-depth Technical Guide to 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride for Advanced Research and Development
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride is a pivotal chemical intermediate, highly valued in the synthesis of complex pharmaceutical agents. Structurally, it is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The presence of a reactive 2-chloroethyl group on one nitrogen and a methyl group on the other imparts a dual functionality that is instrumental in drug design. This guide provides an in-depth exploration of its chemical properties, reactivity, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. Its primary utility lies in its capacity to introduce the N-methylpiperazine moiety into target molecules, a common pharmacophore in many therapeutic areas.[1]
Section 1: Core Physicochemical Properties
A thorough understanding of the fundamental properties of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride is essential for its effective use in synthesis, including proper handling, storage, and characterization.
| Property | Value | Source(s) |
| CAS Number | 5753-26-4 | [2][3][4] |
| Alternative CAS | 126055-32-1 (hydrochloride) | [5][6] |
| Molecular Formula | C₇H₁₇Cl₃N₂ | [3][4] |
| Molecular Weight | 235.58 g/mol | [4] |
| Appearance | Pale-yellow to Brown Solid | |
| Purity | Typically ≥97% | |
| IUPAC Name | 1-(2-chloroethyl)-4-methylpiperazine;dihydrochloride | [5] |
| InChI Key | KQZFOKHEYIMXID-UHFFFAOYSA-N | [4] |
| SMILES | CN1CCN(CC1)CCCl.Cl.Cl | [4] |
| Storage Conditions | Refrigerator, under inert atmosphere | [3] |
Section 2: Reactivity and Mechanistic Insights
The synthetic utility of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride is dominated by the reactivity of its 2-chloroethyl group. This moiety functions as a masked electrophile, undergoing intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This transformation is the cornerstone of its function as an alkylating agent in synthetic chemistry.
The Aziridinium Ion Mechanism
In a suitable solvent and under appropriate pH conditions (typically neutral or slightly basic to deprotonate the piperazine nitrogens), the lone pair of electrons on the piperazine nitrogen atom attacks the adjacent carbon bearing the chlorine atom. This intramolecular nucleophilic substitution displaces the chloride ion, forming a strained, three-membered aziridinium ring. This cation is a potent electrophile, readily attacked by a wide range of nucleophiles. This mechanism is analogous to that of nitrogen mustards, which are well-known alkylating agents used in chemotherapy.[7][8] The 2-chloroethyl group is essential for this activity, as it is the precursor to the reactive aziridine cation.[9]
Caption: Mechanism of aziridinium ion formation and subsequent alkylation.
This reactivity profile allows the compound to serve as a versatile reagent for introducing the -(CH₂CH₂)-N-methylpiperazine linker into a target molecule, a common strategy in the synthesis of bioactive compounds.
Section 3: Synthesis and Purification Protocol
While 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride is commercially available, understanding its synthesis provides valuable context for its stability and handling. A common laboratory-scale synthesis involves a two-step process starting from N-methylpiperazine.
Experimental Protocol: Two-Step Synthesis
Step 1: Hydroxyethylation of N-methylpiperazine
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Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylpiperazine (1.0 eq) and a suitable solvent such as ethanol or isopropanol.
-
Reaction: While stirring, add 2-chloroethanol (1.1 eq) dropwise to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the mixture to room temperature. Neutralize with an aqueous solution of sodium hydroxide (NaOH) and extract the product, 1-(2-hydroxyethyl)-4-methylpiperazine, into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.
Step 2: Chlorination and Salt Formation
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Setup: In a fume hood, dissolve the crude 1-(2-hydroxyethyl)-4-methylpiperazine from Step 1 in a dry, non-protic solvent such as dichloromethane. Cool the flask in an ice bath to 0°C.
-
Chlorination: Add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the cooled solution. This reaction is exothermic and releases HCl and SO₂ gas, requiring efficient ventilation. A similar method is used to synthesize mechlorethamine from its corresponding alcohol precursor.[9]
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours until the reaction is complete.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.
-
Salt Formation: Dissolve the resulting crude oil in a minimal amount of a suitable solvent like isopropanol or acetone. Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in ether, to precipitate the dihydrochloride salt.
-
Final Purification: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride as a solid.
Caption: General workflow for the synthesis of the title compound.
Section 4: Applications in Drug Development
This reagent is a quintessential building block for appending a piperazine ring to a molecular scaffold.[1] The N-methylpiperazine group is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and membrane permeability, and to modulate receptor binding.
Key Synthetic Applications:
-
Nucleophilic Substitution: It is widely used in reactions with nucleophilic substrates (e.g., phenols, anilines, thiols, or secondary amines) on a core molecule. The reaction typically proceeds via the aziridinium intermediate, leading to the formation of a stable C-N, C-O, or C-S bond and incorporating the N-methylpiperazinyl-ethyl moiety.
-
Synthesis of CNS Agents: The piperazine scaffold is prevalent in drugs targeting the central nervous system (CNS).[1] This building block is therefore frequently employed in the synthesis of antipsychotics, antidepressants, and anxiolytics.
-
Antineoplastic Agents: Modifications of the nitrogen mustard pharmacophore are a cornerstone of cancer chemotherapy.[7] While this specific compound is typically used as a non-cytotoxic linker, its structural relationship to alkylating agents like mechlorethamine highlights the chemical principles underpinning its reactivity.[8] For example, the drug Vortioxetine, an antidepressant, and Avapritinib, a kinase inhibitor, both feature substituted piperazine rings, illustrating the importance of this scaffold in modern pharmaceuticals.[10]
Section 5: Safety, Handling, and Storage
Due to its reactivity and potential toxicity, 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride must be handled with appropriate safety precautions.
Hazard Identification: The compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[5]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
-
Handling: Avoid dust formation and inhalation.[12] Do not get in eyes, on skin, or on clothing.[11] Wash hands thoroughly after handling.
-
First Aid (In case of exposure):
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[12][13]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[13]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] For long-term stability, storage in a refrigerator is recommended.
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PubChem. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | C7H16Cl2N2 | CID 22127112. Available from: [Link]
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YouTube. (2019-09-12). SYNTHESIS OF MECHLORETHAMINE | MOA | ALKYALATING AGENT | ADVERSE EFFECT. Available from: [Link]
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ABacipharm Corporation. 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride. Available from: [Link]
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Molbase. 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride (5753-26-4) Introduce. Available from: [Link]
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SGRS. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. Available from: [Link]
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